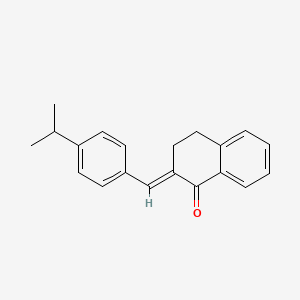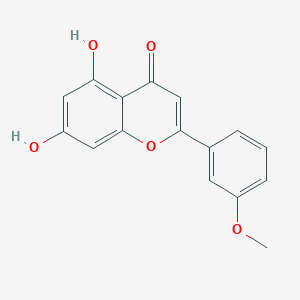
5,7-Dihydroxy-2-(3-methoxyphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one: is a flavonoid compound known for its diverse biological activities. It is a naturally occurring compound found in various plants and is recognized for its antioxidant, anti-inflammatory, and anticancer properties . The compound’s structure consists of a chromen-4-one backbone with hydroxyl groups at positions 5 and 7, and a methoxyphenyl group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds. One common method is the reaction of 2-hydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromen-4-one structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted flavonoids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one is used as a precursor for synthesizing other flavonoid derivatives. It serves as a model compound for studying the reactivity and properties of flavonoids .
Biology: Biologically, this compound exhibits significant antioxidant activity, protecting cells from oxidative stress. It also shows anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Medicine: In medicine, 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one has been studied for its anticancer properties. It induces apoptosis in cancer cells and inhibits tumor growth. Additionally, it has potential therapeutic applications in treating cardiovascular diseases and neurodegenerative disorders .
Industry: Industrially, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation .
Mecanismo De Acción
The mechanism of action of 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes. The compound’s anti-inflammatory action is mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, reducing the expression of pro-inflammatory genes . In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases .
Comparación Con Compuestos Similares
Luteolin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential anticancer effects.
Kaempferol: Exhibits anti-inflammatory and anticancer activities.
Comparison: 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to luteolin and quercetin, it has a methoxy group at the 3-position, which can influence its solubility and interaction with biological targets .
Propiedades
Número CAS |
28973-32-2 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-11-4-2-3-9(5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3 |
Clave InChI |
LYRAAKFLFNBVGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane](/img/structure/B11845108.png)

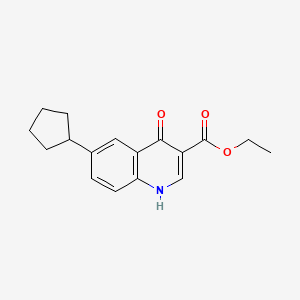

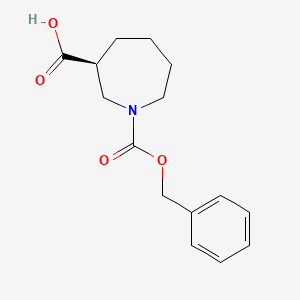



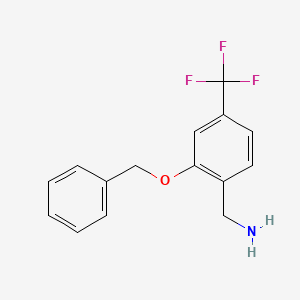

![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)
